rac-(3aR,6aR)-6a-(hydroxymethyl)-hexahydro-1H-furo[3,4-b]pyrrol-4-one hydrochloride
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Overview
Description
Rac-(3aR,6aR)-6a-(hydroxymethyl)-hexahydro-1H-furo[3,4-b]pyrrol-4-one hydrochloride is a synthetic organic compound with intriguing applications in various fields including medicinal chemistry and biological studies. This compound is noted for its unique structural features, which include a hexahydro-furo-pyrrolone core and a hydroxymethyl group, making it a versatile candidate for numerous chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-6a-(hydroxymethyl)-hexahydro-1H-furo[3,4-b]pyrrol-4-one hydrochloride typically involves multi-step procedures starting from easily available precursors
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimizing reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and efficient purification techniques such as crystallization or chromatography to isolate the desired product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group of rac-(3aR,6aR)-6a-(hydroxymethyl)-hexahydro-1H-furo[3,4-b]pyrrol-4-one hydrochloride can undergo oxidation to form various oxo derivatives.
Reduction: : The compound can be reduced under certain conditions to yield [specific reduced forms].
Substitution: : Nucleophilic substitution reactions can occur at the hydroxymethyl position, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation Reagents: : PCC (Pyridinium chlorochromate), Jones reagent.
Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Reagents: : Alkyl halides, acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxidized forms like aldehydes or ketones, reduced products such as alcohols, and substituted derivatives depending on the reagents used.
Scientific Research Applications
Rac-(3aR,6aR)-6a-(hydroxymethyl)-hexahydro-1H-furo[3,4-b]pyrrol-4-one hydrochloride is utilized in a variety of scientific research applications:
Chemistry: : Used as a precursor for the synthesis of more complex molecules due to its reactive functional groups.
Biology: : Studies of its effects on biological systems can help understand metabolic pathways and enzyme interactions.
Industry: : Its derivatives are valuable in materials science and as intermediates in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism by which rac-(3aR,6aR)-6a-(hydroxymethyl)-hexahydro-1H-furo[3,4-b]pyrrol-4-one hydrochloride exerts its effects typically involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes or receptors, potentially altering their activity. The furo-pyrrolone core may engage in π-π interactions or other forms of molecular recognition.
Comparison with Similar Compounds
Similar Compounds
Rac-(3aR,6aR)-6a-(methoxymethyl)-hexahydro-1H-furo[3,4-b]pyrrol-4-one hydrochloride.
Rac-(3aR,6aR)-6a-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrol-4-one hydrochloride.
Uniqueness
What sets rac-(3aR,6aR)-6a-(hydroxymethyl)-hexahydro-1H-furo[3,4-b]pyrrol-4-one hydrochloride apart is its specific hydroxymethyl substitution, which allows for unique reactivity patterns and interactions not seen in its methoxymethyl or aminomethyl analogs. This makes it particularly valuable for specific synthetic applications and biological interactions.
There you have it. That was a bit of a ride through the realms of chemistry! How do you feel about it?
Properties
CAS No. |
2260933-49-9 |
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Molecular Formula |
C7H12ClNO3 |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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